

Application Note: Mass Spectrometry Analysis of Boc-Gly-amido-C-PEG3-C3-amine

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Compound of Interest

Compound Name: *Boc-Gly-amido-C-PEG3-C3-amine*

Cat. No.: *B1667351*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-amido-C-PEG3-C3-amine is a heterobifunctional linker widely utilized in pharmaceutical and biopharmaceutical research, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker contains a Boc-protected glycine, a short polyethylene glycol (PEG) chain, and a terminal primary amine. Accurate characterization of this molecule is critical for ensuring the quality and consistency of the final therapeutic product. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such linkers. This application note provides a detailed protocol for the analysis of **Boc-Gly-amido-C-PEG3-C3-amine** using liquid chromatography coupled with mass spectrometry (LC-MS).

Application

This protocol is designed for the qualitative and quantitative analysis of **Boc-Gly-amido-C-PEG3-C3-amine**. The primary applications include:

- Purity assessment: To determine the percentage of the desired compound in a sample.
- Structural verification: To confirm the molecular weight and elemental composition of the synthesized linker.

- Fragmentation analysis: To elucidate the structure of the molecule through tandem mass spectrometry (MS/MS) and identify characteristic fragments.
- Quantification: To determine the concentration of the linker in a solution, which is crucial for subsequent conjugation reactions.

Predicted Mass Spectrometry Data

The chemical formula for **Boc-Gly-amido-C-PEG3-C3-amine** is C₁₇H₃₅N₃O₆, with a monoisotopic molecular weight of 377.2529 g/mol .

Ion	Formula	Calculated m/z
[M+H] ⁺	C ₁₇ H ₃₆ N ₃ O ₆ ⁺	378.2604
[M+Na] ⁺	C ₁₇ H ₃₅ N ₃ O ₆ Na ⁺	400.2423
[M-H] ⁻	C ₁₇ H ₃₄ N ₃ O ₆ ⁻	376.2447

Experimental Protocols

Sample Preparation

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **Boc-Gly-amido-C-PEG3-C3-amine** and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Working Solution Preparation: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare working solutions with concentrations ranging from 1 µg/mL to 100 µg/mL for quantitative analysis. For qualitative analysis, a concentration of 10 µg/mL is recommended.

Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95-5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive and Negative
- Scan Mode: Full scan MS and tandem MS (MS/MS)
- Mass Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr

- Collision Gas: Argon
- Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

Predicted Fragmentation Pattern

Based on the known fragmentation of Boc-protected amines and PEG chains, the following fragmentation pathways are predicted for **Boc-Gly-amido-C-PEG3-C3-amine** in positive ion mode ESI-MS/MS.

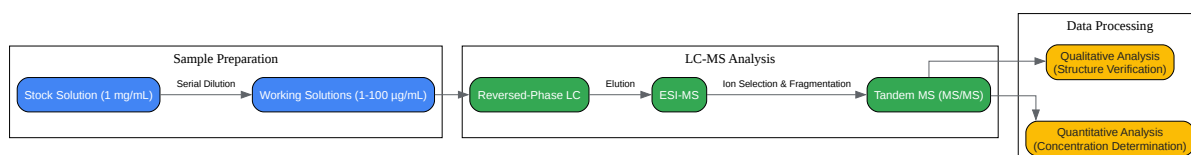
- Loss of isobutylene: A characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C₄H₈), resulting in a fragment with a mass difference of 56.1 Da.
- Loss of the Boc group: The entire tert-Butoxycarbonyl group can be lost, leading to a fragment with a mass difference of 100.1 Da.
- Cleavage of the PEG chain: Fragmentation along the PEG chain typically occurs at the ether linkages, resulting in fragments with mass differences corresponding to ethylene glycol units (C₂H₄O), which is 44.03 Da.
- Amide bond cleavage: Cleavage of the amide bonds will also contribute to the fragmentation pattern.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and its major fragments in positive ion mode.

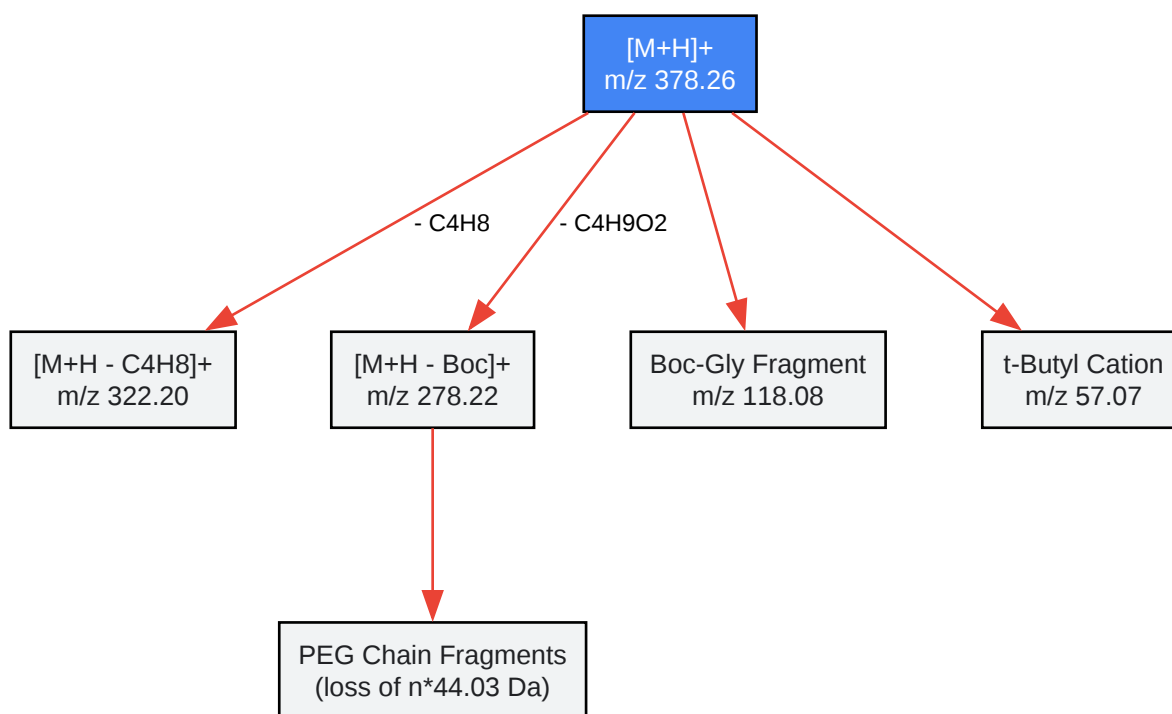
Fragment Ion	Predicted m/z	Description
[M+H] ⁺	378.26	Protonated parent molecule
[M+H - C ₄ H ₈] ⁺	322.20	Loss of isobutylene from Boc group
[M+H - Boc] ⁺	278.22	Loss of the entire Boc group
[C ₁₀ H ₂₀ N ₂ O ₄] ⁺	249.15	Cleavage at the amide bond after the glycine
[C ₅ H ₁₁ O ₂ N] ⁺	118.08	Boc-Glycine fragment
[C ₄ H ₉] ⁺	57.07	tert-Butyl cation from Boc group

Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis of **Boc-Gly-amido-C-PEG3-C3-amine**.



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Caption: Predicted fragmentation pathway of **Boc-Gly-amido-C-PEG3-C3-amine** in positive ESI-MS/MS.

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